molecular formula C16H16O5 B13383762 2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate

2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate

Cat. No.: B13383762
M. Wt: 288.29 g/mol
InChI Key: IQTTZQQJJBEAIM-UHFFFAOYSA-N
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Description

Columbianetin acetate is a naturally occurring compound found in the roots of Angelicae pubescentis Radix, a traditional Chinese medicinal herb. This compound has been studied for its various biological activities, including anti-inflammatory, anti-tumor, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Columbianetin acetate can be synthesized through the extraction of Angelicae pubescentis Radix. The roots are air-dried, cut into pieces, and soaked in 75% ethanol for 8 hours. The extract is then subjected to various purification processes to isolate columbianetin acetate .

Industrial Production Methods: Industrial production of columbianetin acetate involves large-scale extraction and purification processes. The roots of Angelicae pubescentis Radix are processed in bulk, and advanced chromatographic techniques are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Columbianetin acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different contexts .

Common Reagents and Conditions: Common reagents used in the reactions involving columbianetin acetate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed: The major products formed from the reactions of columbianetin acetate include its metabolite columbianetin and other derivatives that exhibit enhanced biological activities. These products are often studied for their potential therapeutic applications .

Scientific Research Applications

Columbianetin acetate has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the effects of various chemical reactions. In biology and medicine, columbianetin acetate is investigated for its anti-inflammatory, anti-tumor, and analgesic properties. It has shown potential in treating conditions like rheumatoid arthritis and inhibiting platelet aggregation .

Mechanism of Action

The mechanism of action of columbianetin acetate involves its interaction with various molecular targets and pathways. It inhibits the production of inflammatory cytokines like interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α. Columbianetin acetate also inhibits the expression of cyclooxygenase-2, which plays a crucial role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to columbianetin acetate include columbianetin and columbianadin. These compounds share a similar mother nucleus and exhibit comparable biological activities .

Uniqueness: Columbianetin acetate is unique due to its specific molecular structure, which allows it to interact with a broader range of molecular targets compared to its analogues. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate is a complex organic compound belonging to the class of coumarins. This compound exhibits a unique chromene structure and is characterized by a furanocoumarin backbone, which is notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The IUPAC name for this compound is this compound. Its structural formula indicates the presence of a propan-2-yl group and an acetate moiety, contributing to its chemical reactivity.

Property Details
Molecular Formula C16H16O5
Molar Mass 288.29 g/mol
SMILES CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3

Immunosuppressive Properties

Research indicates that this compound exhibits significant immunosuppressive properties. In vitro studies have demonstrated its ability to modulate immune responses by suppressing T-cell proliferation and influencing cytokine production in dendritic cells. This suggests potential applications in treating autoimmune diseases or preventing transplant rejection.

Antidiabetic Effects

Related coumarin compounds have shown anti-diabetic effects in various biological models. The structural similarities between these compounds and this compound suggest that it may also possess similar pharmacological effects.

The mechanisms through which this compound exerts its biological effects may involve:

  • Cytokine Modulation : Influencing the production of cytokines that regulate immune responses.
  • Reactive Oxygen Species (ROS) Induction : Similar compounds have been shown to enhance ROS levels leading to apoptosis in cancer cells .
  • Inhibition of Proliferation : By modulating pathways involved in cell cycle regulation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique positioning of this compound within the coumarin family.

Compound Name Structural Features Biological Activity
Urolithin ABenzo-coumarinImmunosuppressive
6-Methoxy-coumarinCoumarin derivativeAnti-rheumatic
7,8-Dihydroxychromen-2-oneHydroxycoumarinAnti-inflammatory

These compounds exhibit varying degrees of biological activity but share common pharmacophoric elements with this compound, underscoring its potential therapeutic applications.

Properties

IUPAC Name

2-(2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTTZQQJJBEAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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